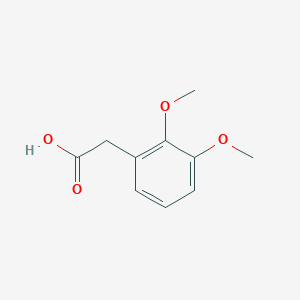

2,3-Dimethoxyphenylacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12232. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-dimethoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-13-8-5-3-4-7(6-9(11)12)10(8)14-2/h3-5H,6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZULEJNWMHZSGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90237984 | |

| Record name | 2,3-Dimethoxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90237984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90-53-9 | |

| Record name | 2,3-Dimethoxyphenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethoxyphenylacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12232 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dimethoxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90237984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 90-53-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,3-Dimethoxyphenylacetic acid CAS number 90-53-9

An In-depth Technical Guide to 2,3-Dimethoxyphenylacetic Acid (CAS 90-53-9)

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of this compound (CAS 90-53-9), also known as o-Homoveratric Acid.[1] Intended for researchers, medicinal chemists, and professionals in drug development, this document synthesizes available data on its chemical properties, outlines a robust, multi-step synthesis protocol, details methods for analytical characterization, and discusses its potential applications. While its direct biological applications are less documented than its isomers, its structural features make it a valuable intermediate in synthetic organic chemistry. This guide offers field-proven insights into its handling, synthesis, and analysis to support its use in advanced research and development projects.

Chemical Identity and Physicochemical Properties

This compound is an aromatic carboxylic acid.[1] The presence of two methoxy groups on the phenyl ring at positions 2 and 3, ortho to the acetic acid moiety, influences its electronic properties, solubility, and reactivity.[2] These properties are critical for its function as a synthetic building block.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 90-53-9 | [1] |

| Molecular Formula | C₁₀H₁₂O₄ | [1] |

| Molecular Weight | 196.20 g/mol | [1] |

| IUPAC Name | 2-(2,3-dimethoxyphenyl)acetic acid | [1] |

| Synonyms | o-Homoveratric acid, 2,3-Dimethoxybenzeneacetic acid | [1] |

| Appearance | White to light yellow solid | [3] |

| Melting Point | 82-84 °C | [3] |

| Boiling Point | 235-240 °C | [3] |

| Predicted pKa | 4.03 ± 0.10 | [3] |

| Predicted XlogP | 1.3 |[1] |

Synthesis and Manufacturing

While a specific, peer-reviewed synthesis for this compound is not prominently documented, a reliable synthetic route can be logically constructed from its precursors, primarily 1,2-dimethoxybenzene (veratrole). The causality behind this proposed workflow lies in established, high-yield organic reactions commonly used in pharmaceutical intermediate synthesis. The process involves the formylation of veratrole to create the key aldehyde intermediate, which is then converted to the final carboxylic acid.

Proposed Synthetic Workflow

Caption: Proposed multi-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Formylation of 1,2-Dimethoxybenzene to 2,3-Dimethoxybenzaldehyde

This step introduces the aldehyde group necessary for chain extension. The Vilsmeier-Haack reaction is a classic and effective method for formylating electron-rich aromatic rings.

-

Reagent Preparation: In a three-necked flask equipped with a stirrer, dropping funnel, and nitrogen inlet, cool phosphorus oxychloride (POCl₃) in an appropriate solvent like dichloromethane (DCM).

-

Vilsmeier Reagent Formation: Slowly add N,N-dimethylformamide (DMF) to the cooled POCl₃ solution while maintaining a low temperature (0-5 °C). Stir for 30 minutes to form the Vilsmeier reagent.

-

Formylation: Add 1,2-dimethoxybenzene (veratrole) dropwise to the Vilsmeier reagent solution. After the addition, allow the reaction to warm to room temperature and then heat to reflux for several hours until TLC analysis indicates the consumption of the starting material.

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a base (e.g., sodium hydroxide solution) to a neutral pH.

-

Extraction and Purification: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude 2,3-dimethoxybenzaldehyde by column chromatography or recrystallization.

Step 2: Conversion to 2,3-Dimethoxyphenylacetonitrile

Converting the aldehyde to a nitrile is an efficient way to add the required carbon atom for the acetic acid side chain.

-

Hydrazone Formation: Dissolve the 2,3-dimethoxybenzaldehyde in a suitable solvent and react it with p-toluenesulfonhydrazide (TsNHNH₂) in the presence of an acid catalyst to form the corresponding tosylhydrazone.

-

Cyanation: Treat the isolated tosylhydrazone with a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a solvent like DMF or methanol. Heating the reaction will facilitate the Shapiro-type reaction to yield the nitrile.

-

Isolation: After the reaction is complete, quench with water and extract the product with a solvent like ethyl acetate. Wash the organic phase, dry, and concentrate to yield the crude 2,3-dimethoxyphenylacetonitrile.

Step 3: Hydrolysis of the Nitrile to this compound

The final step is a straightforward hydrolysis of the nitrile group to a carboxylic acid. Both acidic and basic conditions are effective.

-

Hydrolysis: Add the crude nitrile to a solution of aqueous sulfuric acid or sodium hydroxide.

-

Reaction: Heat the mixture to reflux for several hours. The progress can be monitored by the cessation of ammonia evolution (for basic hydrolysis) or by TLC.

-

Isolation and Purification: Cool the reaction mixture. If using basic hydrolysis, acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid. Filter the solid product, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., toluene or ethanol/water) will yield the purified this compound.[4]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of synthesized this compound. A combination of chromatographic and spectroscopic techniques is recommended.

Analytical Workflow

Caption: Standard analytical workflow for compound verification.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the standard for assessing the purity of aromatic compounds. For phenylacetic acid derivatives, a reverse-phase method is highly effective.

-

Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A). A typical gradient might run from 20% to 80% B over 20 minutes. The formic acid ensures the carboxylic acid is protonated for better peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 254 nm or 280 nm.

-

Sample Preparation: Dissolve the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

-

Validation: The protocol should demonstrate a sharp, symmetrical peak for the main compound, with any impurities well-resolved. Purity is determined by the area percentage of the main peak.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted NMR Spectral Data for this compound (in CDCl₃) | ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | | :--- | :--- | :--- | :--- | :--- | | Aromatic | ~7.05 | t | 1H | H-5 | | Aromatic | ~6.90 | d | 1H | H-4 or H-6 | | Aromatic | ~6.85 | d | 1H | H-6 or H-4 | | Methoxy | ~3.88 | s | 3H | OCH₃ (C2 or C3) | | Methoxy | ~3.86 | s | 3H | OCH₃ (C3 or C2) | | Methylene | ~3.65 | s | 2H | CH₂ | | Carboxylic | >10.0 | br s | 1H | COOH | | ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | | Carbonyl | ~178 | C=O | | Aromatic | ~153 | C-O (C2 or C3) | | Aromatic | ~148 | C-O (C3 or C2) | | Aromatic | ~128 | C-CH₂ | | Aromatic | ~124 | CH | | Aromatic | ~122 | CH | | Aromatic | ~112 | CH | | Methoxy | ~61 | OCH₃ | | Methoxy | ~56 | OCH₃ | | Methylene | ~36 | CH₂ |

Note: These are predicted values and should be confirmed by experimental data.

Applications in Research and Drug Development

While direct biological activity or pharmaceutical applications of this compound are not extensively reported in peer-reviewed literature, its structural isomers are widely used as key intermediates.[5]

-

2,4-Dimethoxyphenylacetic acid is a known building block in the synthesis of anti-inflammatory and analgesic agents.[5]

-

3,4-Dimethoxyphenylacetic acid (Homoveratric acid) serves as a precursor for cardiovascular drugs like papaverine and has been investigated for its antimicrobial properties.[6]

Expert Insight: The primary value of this compound lies in its role as a synthetic intermediate and structural scaffold . The specific ortho-arrangement of its two methoxy groups offers a unique steric and electronic environment compared to its more common isomers. This makes it a compelling building block for medicinal chemists aiming to:

-

Explore Structure-Activity Relationships (SAR): By substituting the 2,3-isomer for other isomers in known pharmacophores, researchers can probe the importance of methoxy group positioning for receptor binding and biological activity.

-

Develop Novel Ligands: The ortho-dimethoxy pattern can act as a bidentate chelating motif for metal ions or as a specific hydrogen bond acceptor pattern in ligand-protein interactions.

-

Access Unique Heterocyclic Systems: It can serve as a precursor for synthesizing novel isoquinolines, benzofurans, or other heterocyclic systems with potential therapeutic value.

Its utility is cited in various patents, often as a component in the synthesis of more complex molecules, underscoring its role as a foundational chemical entity in the discovery pipeline.[1]

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling to minimize risk.

-

Hazard Identification: It is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin: Wash off with soap and plenty of water. Remove contaminated clothing.

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Conclusion

This compound (CAS 90-53-9) is a valuable chemical intermediate with well-defined physical properties and clear safety protocols. While it is less studied than its isomers, its unique substitution pattern presents significant opportunities for innovation in medicinal chemistry and materials science. This guide provides the necessary technical foundation—from a robust synthesis strategy to detailed analytical protocols—to enable researchers to confidently incorporate this compound into their discovery and development workflows.

References

-

Wiley-VCH. (2007). Supporting Information. Available at: [Link]

-

PubChem. this compound. National Center for Biotechnology Information. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available at: [Link]

- Google Patents.WO 2014/030106 A2.

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000209). Available at: [Link]

-

Quick Company. An Improved Process For The Preparation Of P Methoxy Phenylacetic Acid. Available at: [Link]

-

PubChemLite. this compound (C10H12O4). Available at: [Link]

-

LookChem. Cas 93-40-3,(3,4-Dimethoxyphenyl)acetic acid. Available at: [Link]

-

Organic Syntheses. homoveratric acid. Available at: [Link]

-

MDPI. Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Available at: [Link]

-

NIMH Chemical Synthesis and Drug Supply Program. Compound Information Page. Available at: [Link]

-

SpectraBase. 2-[4-(2-Methoxyphenyl)phenyl]acetic acid - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

- Google Patents.CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof.

-

Google Patents. (12) United States Patent. Available at: [Link]

-

NP-MRD. Showing NP-Card for (2,3,5-trimethoxyphenyl)acetic acid (NP0244855). Available at: [Link]

- Google Patents.CN103396307A - Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide.

Sources

- 1. rsc.org [rsc.org]

- 2. PubChemLite - this compound (C10H12O4) [pubchemlite.lcsb.uni.lu]

- 3. orgsyn.org [orgsyn.org]

- 4. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 5. Spectral Database for Organic Compounds [dl1.en-us.nina.az]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure and Synthesis of o-Homoveratric Acid

Abstract: This technical guide provides a comprehensive overview of o-homoveratric acid (2,3-dimethoxyphenylacetic acid), a key chemical intermediate in the development of pharmaceuticals and other specialty chemicals. Distinct from its more common 3,4-isomer, o-homoveratric acid presents unique synthetic challenges and opportunities. This document details its structural and physicochemical properties, provides an in-depth, field-proven synthetic protocol, and discusses its applications. The guide is intended for researchers, chemists, and professionals in the drug development sector who require a practical, in-depth understanding of this valuable building block.

Introduction and Strategic Importance

o-Homoveratric acid, systematically named (2,3-dimethoxyphenyl)acetic acid, is an aromatic carboxylic acid. It belongs to the dimethoxybenzene class of organic compounds.[1] While its isomer, homoveratric acid (3,4-dimethoxyphenylacetic acid), is more widely documented, the ortho positioning of the methoxy groups in o-homoveratric acid offers a different steric and electronic profile, making it a specific and valuable precursor in targeted organic synthesis.

Its strategic importance lies in its function as a versatile building block for more complex molecules, particularly in the pharmaceutical industry.[2] The core structure is often incorporated into compounds designed to target a range of biological systems, including neurological pathways.[2] Understanding its synthesis and properties is therefore crucial for chemists aiming to innovate in medicinal chemistry and materials science.[2]

Structural Elucidation and Physicochemical Properties

Accurate identification and characterization are paramount in chemical synthesis. The key identifiers and properties of o-homoveratric acid are summarized below.

Table 1: Physicochemical Properties of o-Homoveratric Acid

| Property | Value | Source |

| IUPAC Name | (2,3-dimethoxyphenyl)acetic acid | NIST[3] |

| Synonyms | Benzeneacetic acid, 2,3-dimethoxy- | NIST[3] |

| CAS Number | 90-53-9 | NIST[3][4] |

| Molecular Formula | C₁₀H₁₂O₄ | NIST[3][4][5] |

| Molecular Weight | 196.20 g/mol | NIST[3][4][5] |

| Appearance | Light beige solid | ChemicalBook[6] |

| Melting Point | 97 - 99 °C | ChemicalBook[6] |

| InChI | InChI=1S/C10H12O4/c1-13-8-5-3-4-7(6-9(11)12)10(8)14-2/h3-5H,6H2,1-2H3,(H,11,12) | NIST[3][4][5] |

| InChIKey | UZULEJNWMHZSGY-UHFFFAOYSA-N | NIST[3][4][5] |

Characterization is typically confirmed using a suite of spectroscopic methods. While specific spectra are available in databases like the NIST Chemistry WebBook, a chemist would expect to see:

-

¹H NMR: Aromatic protons in the 6.8-7.2 ppm region, a singlet for the methylene (-CH₂-) protons around 3.6 ppm, and two distinct singlets for the methoxy (-OCH₃) groups around 3.8-3.9 ppm.

-

¹³C NMR: Resonances for the carboxyl carbon (~175-180 ppm), aromatic carbons (110-150 ppm), methoxy carbons (~55-60 ppm), and the methylene carbon (~40 ppm).

-

IR Spectroscopy: A strong, broad absorption for the carboxylic acid O-H stretch (~2500-3300 cm⁻¹) and a sharp, strong absorption for the C=O stretch (~1700 cm⁻¹).[5]

-

Mass Spectrometry: A molecular ion peak (M⁺) at m/z 196, along with characteristic fragmentation patterns.[4]

Synthesis of o-Homoveratric Acid: A Validated Protocol

The synthesis of phenylacetic acids from their corresponding benzaldehydes is a classic and reliable transformation in organic chemistry. The following multi-step protocol outlines a robust pathway for preparing o-homoveratric acid from 2,3-dimethoxybenzaldehyde. This method proceeds through an oxime intermediate, which is subsequently converted to a nitrile and then hydrolyzed. This approach is favored for its high yields and manageable reaction conditions.

Synthetic Pathway Overview

The logical flow from the starting material to the final product is illustrated below. This pathway ensures a controlled addition of the one-carbon acetic acid moiety to the aromatic ring.

Caption: Synthetic workflow for o-homoveratric acid.

Step-by-Step Experimental Protocol

This protocol is adapted from well-established procedures for analogous compounds, such as those published in Organic Syntheses.[7][8]

Step 1: Synthesis of 2,3-Dimethoxybenzaldoxime

-

Rationale: This initial step converts the aldehyde functional group into an oxime. The oxime is a stable intermediate that is readily dehydrated in the subsequent step to form a nitrile. Sodium hydroxide is used to deprotonate the hydroxylamine hydrochloride in situ, liberating the free hydroxylamine needed for the reaction.

-

Procedure:

-

In a 1 L round-bottomed flask, dissolve 83 g (0.5 mol) of 2,3-dimethoxybenzaldehyde in 200 mL of 95% ethanol, warming gently if necessary.

-

In a separate beaker, prepare a warm solution of 42 g (0.6 mol) of hydroxylamine hydrochloride in 50 mL of water.

-

Add the hydroxylamine solution to the aldehyde solution in the flask and mix thoroughly.

-

To this mixture, add a solution of 30 g (0.75 mol) of sodium hydroxide in 40 mL of water. An exotherm may be observed.

-

Allow the mixture to stand at room temperature for 3 hours.

-

Cool the flask in an ice bath and add 250 g of crushed ice. Neutralize the solution by bubbling carbon dioxide gas through it, which will cause the oxime to separate as an oil or solid.

-

If an oil forms, allow it to stand in a refrigerator (4 °C) overnight to solidify.

-

Collect the solid product by vacuum filtration, wash with cold water, and air-dry. The expected yield is 85-90%.

-

Step 2: Synthesis of (2,3-Dimethoxyphenyl)acetonitrile

-

Rationale: Acetic anhydride is a powerful dehydrating agent used here to eliminate a molecule of water from the oxime, yielding the corresponding nitrile.[8] The reaction is typically vigorous and should be controlled carefully.

-

Procedure:

-

Place the dried 2,3-dimethoxybenzaldoxime (approx. 82 g, 0.45 mol) and 100 g of acetic anhydride in a 500 mL round-bottomed flask fitted with an air condenser.

-

Heat the flask gently. The reaction is exothermic; be prepared to remove the heat source once the reaction begins.

-

After the initial vigorous reaction subsides, heat the solution to a gentle boil for 20 minutes to ensure the reaction goes to completion.

-

Carefully pour the hot reaction mixture into 500 mL of cold water with vigorous stirring.

-

The nitrile product will separate as crystals upon cooling. Continue stirring until crystallization is complete.

-

Collect the crystals by vacuum filtration, wash thoroughly with water, and dry. The expected yield is 90-95%.

-

Step 3: Hydrolysis to o-Homoveratric Acid

-

Rationale: The final step is the hydrolysis of the nitrile functional group to a carboxylic acid. This is achieved under strong acidic conditions with heating. The nitrogen atom of the nitrile is protonated, making the carbon susceptible to nucleophilic attack by water, leading to the formation of an amide intermediate which is further hydrolyzed to the carboxylic acid and ammonium sulfate.

-

Procedure:

-

In a 1 L round-bottomed flask, create a mixture of 250 mL of water and 250 mL of concentrated sulfuric acid. Caution: Add acid to water slowly with cooling.

-

Add the dried (2,3-dimethoxyphenyl)acetonitrile (approx. 72 g, 0.41 mol) to the acid solution.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 3 hours.

-

After reflux, cool the reaction mixture and pour it onto 1 kg of crushed ice in a large beaker.

-

The crude o-homoveratric acid will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash with cold water.

-

For purification, recrystallize the crude product from boiling water or a benzene/ligroin mixture.[9]

-

Dry the purified crystals in a vacuum oven. The final yield of pure o-homoveratric acid is typically 75-85%.

-

Applications in Research and Drug Development

o-Homoveratric acid is primarily utilized as a key intermediate in multi-step organic syntheses. Its value is recognized across several fields:

-

Pharmaceutical Development: The compound serves as a crucial starting material or intermediate in the synthesis of various pharmaceuticals.[2] Its structure is particularly relevant for drugs targeting neurological disorders, where dimethoxy-substituted phenyl rings are common pharmacophores.[2] It is a precursor for more complex molecules, including certain anti-inflammatory and analgesic agents.[2]

-

Agrochemicals: Similar to its 3,4-isomer, the o-homoveratric acid scaffold is explored for its potential in creating novel herbicides and pesticides, offering possibilities for eco-friendly alternatives to existing synthetic chemicals.[2]

-

Materials Science: The molecule can be studied for its role in developing advanced polymers and coatings, contributing to innovations in materials with specific electronic or physical properties.[2]

Conclusion

o-Homoveratric acid is a specialty chemical of significant value, distinguished by the ortho arrangement of its methoxy groups. While its synthesis requires a multi-step approach, the pathway via an oxime and nitrile intermediate is a reliable and scalable method. The protocols detailed in this guide provide a robust framework for its preparation and purification. As a versatile building block, o-homoveratric acid will continue to be a compound of high interest for professionals in drug discovery, medicinal chemistry, and materials science who are focused on creating novel and effective molecules.

References

-

Organic Syntheses. homoveratric acid. [Link]

-

National Institute of Standards and Technology. o-Homoveratric acid. NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. o-Homoveratric acid. NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. o-Homoveratric acid. NIST Chemistry WebBook. [Link]

-

Human Metabolome Database. Showing metabocard for Homoveratric acid (HMDB0000434). [Link]

-

PubChem. (3,4-Dimethoxyphenyl)acetic acid | C10H12O4 | CID 7139. [Link]

Sources

- 1. Human Metabolome Database: Showing metabocard for Homoveratric acid (HMDB0000434) [hmdb.ca]

- 2. chemimpex.com [chemimpex.com]

- 3. o-Homoveratric acid [webbook.nist.gov]

- 4. o-Homoveratric acid [webbook.nist.gov]

- 5. o-Homoveratric acid [webbook.nist.gov]

- 6. Homoveratric acid(93-40-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. (3,4-Dimethoxyphenyl)acetic acid | 93-40-3 [chemicalbook.com]

Physical properties of 2,3-Dimethoxyphenylacetic acid

An In-Depth Technical Guide to the Physical Properties of 2,3-Dimethoxyphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 90-53-9), also known as o-Homoveratric acid, is a substituted phenylacetic acid derivative.[1][2] As a fine chemical and building block, it holds significant interest in medicinal chemistry and organic synthesis. Its molecular architecture, featuring a carboxylic acid moiety and two methoxy groups on a benzene ring, provides a versatile scaffold for developing more complex molecules, including potential therapeutic agents. Understanding the fundamental physical properties of this compound is a critical prerequisite for its effective application, from designing synthetic routes and purification strategies to formulating it for biological screening and drug delivery systems.

This guide provides a comprehensive analysis of the core physical properties of this compound. Authored from the perspective of a Senior Application Scientist, it moves beyond a simple recitation of data points to explain the causality behind these properties and the experimental methodologies used to determine them. This approach is designed to equip researchers with the practical and theoretical knowledge needed to confidently work with this compound.

Molecular Identity and Structure

The unambiguous identification of a chemical entity is the foundation of all subsequent research. For this compound, the key identifiers are consolidated below.

| Identifier | Value | Source |

| CAS Number | 90-53-9 | [1][2][3] |

| Molecular Formula | C₁₀H₁₂O₄ | [1][2] |

| Molecular Weight | 196.20 g/mol | [1] |

| IUPAC Name | 2-(2,3-dimethoxyphenyl)acetic acid | [1] |

| Synonyms | o-Homoveratric acid, Benzeneacetic acid, 2,3-dimethoxy- | [1][2] |

| InChI Key | UZULEJNWMHZSGY-UHFFFAOYSA-N | [1] |

The spatial arrangement of atoms dictates the molecule's interactions and, consequently, its physical behavior.

Caption: 2D structure of this compound.

Solid-State and Thermal Properties

This compound exists as a white to light yellow crystalline solid at room temperature.[2] This solid-state nature is a direct consequence of strong intermolecular forces, primarily hydrogen bonding between the carboxylic acid groups of adjacent molecules and van der Waals forces between the aromatic rings. These interactions create a stable crystal lattice that requires significant thermal energy to disrupt.

| Thermal Property | Value | Source |

| Melting Point | 82-84 °C | [2][3][4] |

| Boiling Point | 235-240 °C (Predicted) | [2][4] |

| 318.2 ± 27.0 °C at 760 mmHg | [3] |

The melting point is a sharp, well-defined range, which is a key indicator of a compound's purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range. The noted variance in boiling point values likely stems from differences in determination methods (e.g., experimental vs. predicted) and pressure conditions.

Experimental Protocol: Melting Point Determination

The determination of a melting point is a fundamental technique for assessing purity.

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

-

Capillary Loading: The powder is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated rapidly to about 15-20 °C below the expected melting point (82 °C).

-

Observation: The heating rate is then slowed to 1-2 °C per minute.

-

Recording: The temperature at which the first liquid drop appears is recorded as the start of the melting range, and the temperature at which the entire sample becomes a clear liquid is the end of the range. For a pure sample, this range should be narrow (≤ 2 °C).

Solubility Profile

The solubility of a compound is paramount in drug development, influencing everything from reaction conditions to bioavailability. While specific quantitative solubility data for the 2,3-isomer is not widely published, a reliable profile can be inferred from its structure and data on related isomers.[5]

-

Aqueous Solubility: Expected to be low. The polar carboxylic acid group imparts some water solubility, but the large, nonpolar benzene ring and methoxy groups dominate the structure, limiting its interaction with water.

-

Organic Solubility: Expected to be soluble in polar organic solvents such as methanol, ethanol, chloroform, and dimethyl sulfoxide (DMSO).[5][6] This follows the "like dissolves like" principle, where the molecule's overall moderate polarity aligns well with these solvents.

Experimental Workflow: Thermodynamic Solubility Assessment

This protocol determines the equilibrium solubility, a critical parameter for pre-formulation studies.

Caption: Workflow for Thermodynamic Solubility Determination.

Acidity and Ionization Constant (pKa)

The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For an acidic compound like this compound, the carboxylic acid group can donate a proton.

Expert Insight: This pKa value is highly significant for drug development professionals. In the acidic environment of the stomach (pH ~1.5-3.5), the compound will be predominantly in its neutral, protonated form (R-COOH), which favors absorption across lipid membranes. In the more neutral to slightly alkaline environment of the intestines and blood (pH ~6.0-7.4), it will exist primarily in its ionized, deprotonated carboxylate form (R-COO⁻). This charge significantly increases its aqueous solubility but can hinder its ability to cross cell membranes. Therefore, the pKa is a crucial determinant of the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Spectroscopic Characterization

Spectroscopic analysis provides an electronic and structural fingerprint of a molecule, essential for identity confirmation and quality control.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. The monoisotopic mass is a precise measure that confirms the elemental composition.

-

Monoisotopic Mass: 196.07355886 Da[1]

-

GC-MS Data: Key fragments observed at m/z values of 196 (molecular ion, M⁺) and 137.[1] The fragment at 137 likely corresponds to the loss of the carboxymethyl radical (•CH₂COOH), a common fragmentation pathway for phenylacetic acids.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. While a specific spectrum for the 2,3-isomer is not provided in the search results, the expected characteristic absorption bands can be reliably predicted based on its structure.

-

~3300-2500 cm⁻¹: A very broad band characteristic of the O-H stretch of the hydrogen-bonded carboxylic acid.

-

~1700 cm⁻¹: A strong, sharp absorption from the C=O (carbonyl) stretch of the carboxylic acid.

-

~1600 and ~1470 cm⁻¹: Absorptions from C=C stretching within the aromatic ring.

-

~1250 and ~1050 cm⁻¹: Strong C-O stretching bands from the ether (methoxy) and carboxylic acid groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (in CDCl₃):

-

~11-12 ppm (1H, singlet, broad): The acidic proton of the carboxylic acid (–COOH).

-

~7.0-7.2 ppm (3H, multiplet): The three aromatic protons. Their exact shifts and coupling patterns depend on the electronic effects of the two adjacent methoxy groups.

-

~3.9 ppm (3H, singlet): Protons of one methoxy group (–OCH₃).

-

~3.8 ppm (3H, singlet): Protons of the second methoxy group (–OCH₃). The two methoxy groups are in different chemical environments and are expected to have slightly different chemical shifts.

-

~3.7 ppm (2H, singlet): The methylene protons (–CH₂–) adjacent to the aromatic ring and the carbonyl group.

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

~175-180 ppm: The carbonyl carbon of the carboxylic acid.

-

~110-150 ppm: Six signals for the six aromatic carbons. The carbons directly attached to the methoxy groups will be the most downfield in this region.

-

~55-60 ppm: Two distinct signals for the two methoxy group carbons.

-

~35-40 ppm: The methylene carbon (–CH₂–).

Expert Insight: The key to confirming the 2,3-substitution pattern via NMR lies in the coupling patterns of the aromatic protons (a complex multiplet) and the presence of two distinct signals for the methoxy groups in both the proton and carbon spectra. This distinguishes it from symmetric isomers like the 2,5- or 3,4-dimethoxy derivatives.

Sources

- 1. This compound | C10H12O4 | CID 135964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 90-53-9 [amp.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. This compound CAS#: 90-53-9 [m.chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 2,4-Dimethoxyphenylacetic acid | 6496-89-5 [chemicalbook.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 2,3-Dimethoxyphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethoxyphenylacetic acid (CAS No. 90-53-9), a substituted phenylacetic acid derivative, is a key intermediate and building block in the synthesis of a variety of organic molecules.[1][2] Its structural features, comprising a carboxylic acid moiety and a dimethoxy-substituted benzene ring, make it a compound of interest in medicinal chemistry and materials science. An in-depth understanding of its fundamental physicochemical properties, such as melting point and solubility, is paramount for its effective utilization in research and development, particularly in areas like reaction kinetics, formulation development, and purification processes. This guide provides a detailed overview of these critical parameters, supplemented with robust experimental protocols for their determination.

Physicochemical Properties of this compound

A precise understanding of the melting point and solubility profile of this compound is crucial for its handling, purification, and application in synthetic chemistry.

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.[3] Pure compounds typically exhibit a sharp melting range, whereas impurities tend to depress and broaden the melting range.

| Property | Value | Source(s) |

| Melting Point | 82-84 °C | [2][4][5] |

Solubility Profile

Quantitative solubility data for this compound is not extensively reported in publicly available literature. However, based on the principle of "like dissolves like" and data from its isomers, a qualitative solubility profile can be inferred. The presence of the polar carboxylic acid group and the relatively nonpolar dimethoxybenzene ring imparts a degree of amphiphilicity to the molecule.

It is anticipated that this compound will exhibit good solubility in polar organic solvents and limited solubility in water.

| Solvent | Expected Solubility | Rationale |

| Water | Low | The nonpolar character of the benzene ring and methoxy groups likely dominates, leading to poor solvation by water molecules. |

| Methanol | Soluble | As a polar protic solvent, methanol can engage in hydrogen bonding with the carboxylic acid group, facilitating dissolution. |

| Ethanol | Soluble | Similar to methanol, ethanol's polarity and ability to hydrogen bond contribute to effective solvation. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a highly polar aprotic solvent known for its exceptional ability to dissolve a wide range of organic compounds.[6][7][8] |

| Chloroform | Slightly Soluble | As a less polar solvent, chloroform is expected to be a moderate solvent for this compound. |

Note: The solubility of isomers such as 3,4-dimethoxyphenylacetic acid and 2,4-dimethoxyphenylacetic acid is reported to be high in organic solvents like methanol and ethanol, with low aqueous solubility, supporting these predictions.[3][9][10]

Experimental Determination of Physicochemical Properties

For precise characterization, experimental determination of melting point and solubility is essential. The following sections provide detailed, field-proven protocols.

Melting Point Determination: Capillary Method

The capillary method is a common and reliable technique for determining the melting point of a solid.[11]

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample, trapping a small amount of material. Tap the sealed end of the tube on a hard surface to compact the sample to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run to estimate the melting range.

-

Accurate Determination: For a precise measurement, start heating at a rate of approximately 10-15°C per minute until the temperature is about 20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute.

-

Observation and Recording: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Caption: Workflow for Melting Point Determination.

Solubility Determination: Shake-Flask Method

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a given solvent.[4]

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial or flask. The presence of undissolved solid is crucial.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker is ideal.

-

Phase Separation: After equilibration, allow the undissolved solid to settle. Centrifuge the sample to further separate the solid from the saturated solution.

-

Sample Withdrawal: Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe fitted with a chemically inert filter (e.g., PTFE) to prevent any solid particles from being transferred.

-

Quantification: Accurately dilute the aliquot with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Report the solubility in units such as mg/mL or mol/L at the specified temperature.

Caption: Shake-Flask Method for Solubility.

Conclusion

This technical guide provides essential information on the melting point and solubility of this compound for professionals in research and drug development. While the melting point is well-defined, a comprehensive, quantitative solubility profile requires experimental determination. The detailed protocols provided herein offer a robust framework for obtaining accurate and reliable data, facilitating the effective application of this versatile chemical compound in various scientific endeavors.

References

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Solubility of Things. (n.d.). 3,4-Dimethoxyphenylacetic acid. Retrieved from [Link]

-

gChem Global. (n.d.). Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

-

Vivantis Technologies Sdn Bhd. (n.d.). Dimethysulfoxide (DMSO). Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

Sources

- 1. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound CAS#: 90-53-9 [chemicalbook.com]

- 5. This compound | 90-53-9 [amp.chemicalbook.com]

- 6. gchemglobal.com [gchemglobal.com]

- 7. vivantechnologies.com [vivantechnologies.com]

- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 9. (3,4-Dimethoxyphenyl)acetic acid CAS#: 93-40-3 [m.chemicalbook.com]

- 10. 2,4-Dimethoxyphenylacetic acid | 6496-89-5 [chemicalbook.com]

- 11. This compound | 90-53-9 [chemicalbook.com]

A Comprehensive Spectroscopic Guide to 2,3-Dimethoxyphenylacetic Acid

Introduction

2,3-Dimethoxyphenylacetic acid, also known as o-Homoveratric acid, is a carboxylated aromatic compound with the molecular formula C₁₀H₁₂O₄.[1] As a significant metabolite and a versatile building block in organic synthesis, a thorough understanding of its structural characteristics is paramount for researchers in drug development and chemical sciences. This guide provides an in-depth analysis of the core spectroscopic data of this compound, offering a foundational reference for its unambiguous identification and characterization. We will delve into the interpretation of its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra, explaining the rationale behind data acquisition and analysis from the perspective of applied spectroscopy.

digraph "Molecule" {

graph [layout=neato, overlap=false, splines=true, label="this compound", labelloc=t, fontname="Helvetica", fontsize=14];

node [shape=plaintext, fontname="Helvetica", fontsize=12];

edge [fontname="Helvetica", fontsize=10];

// Atom nodes

C1 [label="C"];

C2 [label="C"];

C3 [label="C"];

C4 [label="C"];

C5 [label="C"];

C6 [label="C"];

C7 [label="C", pos="2.5,0!"];

C8 [label="C", pos="3.8,-0.5!"];

O1 [label="O", pos="4.2,-1.2!"];

O2 [label="O", pos="4.5,0.2!"];

C9 [label="C", pos="-2.8,1.2!"];

O3 [label="O", pos="-2.1,0.8!"];

C10 [label="C", pos="-2.5,-1.8!"];

O4 [label="O", pos="-1.8,-1.2!"];

// Benzene ring with explicit bonds

C1 [pos="0,0!"];

C2 [pos="-1.2,0.7!"];

C3 [pos="-1.2,2.1!"];

C4 [pos="0,2.8!"];

C5 [pos="1.2,2.1!"];

C6 [pos="1.2,0.7!"];

// Bonds

C1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- C6;

C6 -- C1;

C1 -- C7;

C7 -- C8;

C8 -- O1;

C8 -- O2;

C2 -- O3;

O3 -- C9;

C3 -- O4;

O4 -- C10;

// Double bonds (rendered as single for simplicity in neato, structure is key)

// To represent aromaticity, one might use a circle, but explicit bonds are clearer here.

// We can imply double bonds by the connection pattern.

// Labels for atoms in the ring for clarity

L1 [label="1", pos="0.3,-0.3!"];

L2 [label="2", pos="-1.5,0.4!"];

L3 [label="3", pos="-1.5,2.4!"];

L4 [label="4", pos="0,3.1!"];

L5 [label="5", pos="1.5,2.4!"];

L6 [label="6", pos="1.5,0.4!"];

}

Caption: Proposed EI-MS fragmentation pathway for the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a non-destructive technique ideal for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Rationale & Protocol

Attenuated Total Reflectance (ATR) is the preferred modern technique for acquiring IR spectra of solid samples. It requires minimal sample preparation and provides high-quality, reproducible data. The choice of ATR over traditional methods like KBr pellets avoids issues with moisture and sample grinding.

Protocol: ATR-IR Analysis

-

Background Scan: With the ATR crystal clean (typically diamond or germanium), a background spectrum is collected to account for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance from the crystal.

-

Sample Application: A small amount of the solid this compound powder is placed directly onto the ATR crystal.

-

Pressure Application: A pressure arm is engaged to ensure firm and uniform contact between the sample and the crystal surface.

-

Data Acquisition: The IR spectrum is recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a standard range of 4000-400 cm⁻¹.

-

Cleaning: The sample is wiped from the crystal using a soft tissue lightly moistened with a solvent like isopropanol.

Data Interpretation

The IR spectrum provides a distinct fingerprint for this compound, confirming its key functional groups. While specific experimental data for the 2,3-isomer is not publicly available, the expected absorption bands can be confidently predicted based on well-established group frequencies.[2]

Wavenumber (cm⁻¹) Vibrational Mode Functional Group ~3300-2500 (broad) O-H stretch Carboxylic Acid ~3000-2850 C-H stretch Methoxy (CH₃) and Methylene (CH₂) ~1700 C=O stretch Carboxylic Acid (C=O) ~1600, ~1470 C=C stretch Aromatic Ring ~1250 C-O stretch Aryl Ether (Ar-O-CH₃) ~1050 C-O stretch Aryl Ether (Ar-O-CH₃)

The most diagnostic feature is the extremely broad O-H stretching band from 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded dimer of a carboxylic acid. This band typically overlaps the C-H stretching region. The sharp, strong carbonyl (C=O) absorption around 1700 cm⁻¹ is another key indicator of the carboxylic acid functionality.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.

Experimental Rationale & Protocol

¹H (proton) and ¹³C (carbon-13) NMR spectra are acquired to map out the proton environments and the carbon skeleton, respectively. Deuterated chloroform (CDCl₃) is a common solvent of choice as it dissolves a wide range of organic compounds and its residual proton signal (at ~7.26 ppm) provides a convenient internal reference. Tetramethylsilane (TMS) is added as the primary chemical shift reference (0 ppm).

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of CDCl₃ in a standard 5 mm NMR tube. Add a small drop of TMS.

-

Shimming: Place the tube in the NMR spectrometer and optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a 90° pulse angle and a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate signal integration.

-

¹³C NMR Acquisition: Acquire the carbon spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Data Interpretation

Note: As of this guide's publication, readily available, verified experimental NMR spectra for the 2,3-dimethoxy isomer are sparse in public databases. The following interpretation is based on established chemical shift principles and data from closely related isomers.[3]

¹H NMR (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| :--- | :--- | :--- | :--- | :--- |

| ~11.0 | Singlet (broad) | 1H | H -O-C=O | The acidic proton of the carboxylic acid is typically a broad singlet, highly deshielded. |

| ~7.00 | Triplet | 1H | Ar-H (C5) | Aromatic proton between two other protons. |

| ~6.85 | Doublet | 1H | Ar-H (C4 or C6) | Aromatic proton adjacent to one other proton. |

| ~6.80 | Doublet | 1H | Ar-H (C6 or C4) | Aromatic proton adjacent to one other proton. |

| ~3.88 | Singlet | 3H | O-CH₃ | Methoxy group protons. Two distinct singlets are expected. |

| ~3.85 | Singlet | 3H | O-CH₃ | The second, chemically non-equivalent methoxy group. |

| ~3.70 | Singlet | 2H | CH₂ -COOH | Methylene protons adjacent to the aromatic ring and the carbonyl group. |

¹³C NMR (Predicted)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| :--- | :--- | :--- |

| ~177 | C =O | Carbonyl carbon of the carboxylic acid. |

| ~152 | C 2-OCH₃ | Aromatic carbon bearing a methoxy group. |

| ~148 | C 3-OCH₃ | Aromatic carbon bearing the second methoxy group. |

| ~128 | C 1-CH₂ | Quaternary aromatic carbon attached to the side chain. |

| ~124 | C 5 | Aromatic CH carbon. |

| ~121 | C 6 | Aromatic CH carbon. |

| ~112 | C 4 | Aromatic CH carbon. |

| ~61 | O-C H₃ | Methoxy carbon. |

| ~56 | O-C H₃ | The second, non-equivalent methoxy carbon. |

| ~36 | C H₂-COOH | Methylene carbon. |

Conclusion

The collective application of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a comprehensive and definitive structural characterization of this compound. The mass spectrum confirms the molecular weight of 196 and shows a characteristic fragmentation pattern with a base peak at m/z 137. The IR spectrum verifies the presence of the carboxylic acid and aromatic ether functional groups. Finally, ¹H and ¹³C NMR spectra, when acquired, will elucidate the specific substitution pattern of the aromatic ring and the connectivity of the carbon-hydrogen framework. This guide serves as a foundational reference for the analytical validation of this important chemical compound.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135964, this compound. PubChem. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). o-Homoveratric acid - IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). o-Homoveratric acid - Mass spectrum (electron ionization). NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). o-Homoveratric acid. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74469, 2,5-Dimethoxyphenylacetic acid. PubChem. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

-

ContaminantDB. (n.d.). 1H NMR Spectrum (CHEM022801). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

SciELO. (n.d.). Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000209). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000209). Retrieved from [Link]

-

eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

-

Wikidata. (n.d.). homoveratric acid. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C10H12O4). Retrieved from [Link]

-

SpectraBase. (n.d.). 2,5-Dimethoxyphenylacetic acid - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2,3-Dimethoxyphenylacetic Acid

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For researchers and professionals in drug development and chemical synthesis, the ability to expertly interpret NMR spectra is fundamental to verifying molecular identity, assessing purity, and understanding structural nuances. This guide offers a comprehensive examination of the ¹H NMR spectrum of 2,3-dimethoxyphenylacetic acid (also known as o-Homoveratric acid), a substituted phenylacetic acid derivative.[1][2]

We will dissect the spectrum by correlating fundamental NMR principles with the specific electronic and structural features of the molecule. This document is structured to serve as a practical reference, moving from theoretical underpinnings to a detailed, step-by-step experimental protocol and culminating in a thorough spectral analysis.

Section 1: Core Principles of ¹H NMR Spectroscopy

A ¹H NMR spectrum provides four critical pieces of information for structural elucidation:

-

Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the electronic environment of a proton.[3] Electron-withdrawing groups deshield protons, shifting their signals downfield (higher ppm), while electron-donating groups shield them, causing an upfield shift (lower ppm).[4][5] The standard reference point is Tetramethylsilane (TMS) at 0 ppm.[3]

-

Integration: The area under a signal is proportional to the number of protons it represents. This allows for a quantitative determination of the relative ratio of protons in different environments.[6]

-

Multiplicity (Splitting): Caused by spin-spin coupling, this phenomenon describes the magnetic interactions between non-equivalent protons on adjacent carbons.[7] The splitting pattern is generally predicted by the 'n+1' rule, where 'n' is the number of neighboring equivalent protons, splitting a signal into n+1 peaks.[6]

-

Coupling Constant (J): The distance between the sub-peaks of a split signal, measured in Hertz (Hz), is the coupling constant.[7] Its magnitude provides valuable information about the dihedral angle and connectivity between coupled protons.[7]

Section 2: The Molecular Structure of this compound

To predict and interpret the ¹H NMR spectrum, we must first analyze the molecule's structure and identify all chemically non-equivalent protons.

The structure contains five distinct proton environments:

-

Hₐ: The acidic proton of the carboxylic acid group.

-

Hₑ, Hբ: The two protons of the methylene (-CH₂) group.

-

Hₖ, Hₗ: The six protons of the two methoxy (-OCH₃) groups.

-

Hₓ, Hᵧ, H₂: The three protons on the aromatic ring.

Caption: Structure of this compound with non-equivalent protons labeled.

Predicted Spectral Data

The electronic effects of the substituents are key to predicting the chemical shifts. The methoxy groups (-OCH₃) are electron-donating via resonance, shielding the aromatic ring, particularly at the ortho and para positions.[8] The acetic acid moiety (-CH₂COOH) is weakly electron-withdrawing.

| Proton Label | Integration | Multiplicity | Predicted δ (ppm) | Rationale |

| Hₐ (-COOH) | 1H | Broad Singlet | 10.0 - 12.0 | Highly deshielded due to the electronegative oxygens and anisotropy of the C=O bond. Often broad due to hydrogen bonding. Signal disappears upon D₂O exchange.[9][10][11] |

| Hₑ, Hբ (-CH₂) | 2H | Singlet | ~ 3.6 | Benzylic protons are typically found at 2.3-3.0 ppm, while protons alpha to a carbonyl are at 2.0-2.5 ppm. The adjacent aromatic ring causes significant deshielding. No adjacent non-equivalent protons result in a singlet.[12][13] |

| Hₖ (C2-OCH₃) | 3H | Singlet | ~ 3.8 - 4.0 | Methoxy protons typically appear as singlets between 3.0-4.4 ppm.[14] The two methoxy groups are in different environments and should have distinct signals. |

| Hₗ (C3-OCH₃) | 3H | Singlet | ~ 3.8 - 4.0 | Similar to Hₖ, but with a slightly different chemical shift due to its unique position on the ring.[14] |

| Hₓ, Hᵧ, H₂ (Aromatic) | 3H | Multiplet | 6.8 - 7.2 | The electron-donating methoxy groups shield these protons relative to benzene (7.3 ppm).[8][15] The 1,2,3-substitution pattern will create a complex splitting pattern, likely a triplet (or dd) for the proton at C5 and two doublets of doublets for the protons at C4 and C6. |

Section 3: A Validated Experimental Protocol

Achieving a high-quality, interpretable spectrum is contingent upon meticulous sample preparation and proper instrument setup.

Workflow for ¹H NMR Sample Preparation

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology

-

Sample Weighing: Accurately weigh 5-25 mg of this compound into a clean, dry vial.[16][17] Using a sufficient quantity is crucial to obtain a good signal-to-noise ratio, especially for less sensitive nuclei or dilute samples.

-

Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), to the vial.[18] Deuterated solvents are used to avoid large interfering signals from the solvent itself and to provide a lock signal for the spectrometer to maintain field stability.[16] Ensure the sample is fully dissolved; gentle vortexing may be applied.

-

Filtration: The causality behind this step is critical: suspended solid particles drastically degrade the magnetic field homogeneity, leading to broad, poorly resolved peaks.[16] To prevent this, filter the solution by passing it through a Pasteur pipette containing a small, tight plug of glass wool directly into a clean, high-quality NMR tube.[17]

-

Instrumental Analysis:

-

Locking and Shimming: Insert the sample into the NMR spectrometer. The instrument will "lock" onto the deuterium signal of the solvent. Shimming is then performed, a process that adjusts currents in coils to optimize the homogeneity of the magnetic field (B₀) across the sample volume, resulting in sharp, symmetrical peaks.

-

Acquisition: A standard one-dimensional proton pulse sequence is used. For a routine ¹H spectrum, 8 to 16 scans are typically sufficient.

-

Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum via a Fourier Transform (FT). The spectrum is then manually phased and baseline corrected to ensure accurate integration and peak appearance. Finally, the signals are referenced, typically to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm), which is calibrated against the internal standard TMS.[13]

-

Section 4: Spectrum Analysis and Signal Assignment

Below is a detailed analysis of the expected ¹H NMR spectrum of this compound, assigning each signal to its corresponding protons.

-

δ ~11.0 ppm (Broad Singlet, 1H): This far downfield signal is characteristic of the carboxylic acid proton (Hₐ ).[9][10] Its breadth is due to intermolecular hydrogen bonding and chemical exchange. A confirmatory experiment involves adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the exchange of the acidic proton for deuterium will cause this signal to disappear.[11]

-

δ 6.8 - 7.2 ppm (Multiplet, 3H): This complex region corresponds to the three aromatic protons (Hₓ, Hᵧ, H₂ ). The pattern arises from vicinal (3-bond) coupling.

-

The proton at C5 is coupled to its neighbors at C4 and C6, and would likely appear as a triplet (or a doublet of doublets if J-values differ significantly).

-

The protons at C4 and C6 are each coupled to the proton at C5, appearing as doublets of doublets.

-

Typical ortho-coupling constants (³J) in aromatic systems are in the range of 6-10 Hz.[7][19]

-

-

δ ~3.88 ppm and ~3.86 ppm (Two Singlets, 3H each): These two sharp singlets, integrating to three protons each, are assigned to the two non-equivalent methoxy groups (Hₖ and Hₗ ).[14] Their distinct chemical shifts confirm that they reside in unique electronic environments due to their different positions relative to the other substituents.

-

δ ~3.65 ppm (Singlet, 2H): This singlet, integrating to two protons, is assigned to the methylene protons (Hₑ, Hբ ).[12][13] It appears as a singlet because there are no protons on the adjacent carbon atoms (the quaternary aromatic carbon and the carbonyl carbon). Its downfield position is a cumulative result of being alpha to both an aromatic ring and a carboxylic acid group.

Conclusion

The ¹H NMR spectrum of this compound is a clear illustration of how fundamental spectroscopic principles are applied to confirm a complex molecular structure. Each signal, defined by its chemical shift, integration, and multiplicity, directly corresponds to a specific set of protons within the molecule. The downfield carboxylic acid proton, the distinct singlets of the methylene and two methoxy groups, and the complex multiplet of the aromatic region collectively provide an unambiguous structural fingerprint. This guide provides the theoretical basis and practical methodology for researchers to confidently acquire and interpret such spectra, ensuring the integrity and accuracy of their scientific endeavors.

References

-

JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. JoVE. Available at: [Link]

-

Chem LibreTexts. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Available at: [Link]

-

Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. Available at: [Link]

-

Chemistry LibreTexts. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

Oregon State University. (n.d.). ¹H NMR Chemical Shift. Available at: [Link]

-

Mao, J. D., et al. (2006). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. Available at: [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

PubChemLite. (n.d.). This compound (C10H12O4). Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]

-

University College London. (n.d.). Chemical shifts. Available at: [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Available at: [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra indicate the change of chemical shift of methoxy group.... Available at: [Link]

-

Compound Interest. (2015). A Guide to ¹H NMR Chemical Shift Values. Available at: [Link]

-

Queen's University. (n.d.). NMR Sample Preparation. Available at: [Link]

-

Chemistry with Caroline. (2021). How to Analyze Chemical Shift in the Aromatic Region (¹H NMR). YouTube. Available at: [Link]

-

University of Rochester. (n.d.). How to Get a Good ¹H NMR Spectrum. Department of Chemistry. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. Available at: [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

-

Park, Y., et al. (2008). The ¹H and ¹³C NMR Data of 19 Methoxyflavonol Derivatives. Bulletin of the Korean Chemical Society. Available at: [Link]

-

University of Reading. (n.d.). NMR Sample Preparation. School of Chemistry, Food and Pharmacy. Available at: [Link]

-

Iowa State University. (2013). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, CDCl₃, experimental) (HMDB0002072). Available at: [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0000209). Available at: [Link]

-

Unknown. (n.d.). Coupling constants for ¹H and ¹³C NMR. Available at: [Link]

-

P&S Chemicals. (n.d.). Product information, this compound. Available at: [Link]

-

NP-MRD. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, H₂O, predicted) (NP0165313). Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). (3,4-Dimethoxyphenyl)acetic acid. PubChem. Available at: [Link]

-

University of Puget Sound. (n.d.). NMR Chemical Shifts. Available at: [Link]

-

Duke University. (n.d.). The Duke NMR Center Coupling constants. Available at: [Link]

-

Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Available at: [Link]

-

American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]

-

Organic Chemistry Data. (n.d.). ¹H NMR Coupling Constants. Available at: [Link]

Sources

- 1. pschemicals.com [pschemicals.com]

- 2. This compound | 90-53-9 [chemicalbook.com]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 6. compoundchem.com [compoundchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. rsc.org [rsc.org]

- 13. rsc.org [rsc.org]

- 14. acdlabs.com [acdlabs.com]

- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 17. research.reading.ac.uk [research.reading.ac.uk]

- 18. cif.iastate.edu [cif.iastate.edu]

- 19. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

An In-Depth Technical Guide to the Mass Spectrometry of 2,3-Dimethoxyphenylacetic Acid

Foreword

This guide serves as a detailed technical exploration into the mass spectrometric behavior of 2,3-dimethoxyphenylacetic acid (also known as o-Homoveratric acid).[1][2][3] As a metabolite and a versatile chemical intermediate, its unambiguous identification and quantification are critical in various scientific domains, from metabolomics to pharmaceutical development.[3][4] Mass spectrometry (MS) stands as the definitive analytical tool for this purpose, offering unparalleled sensitivity and structural insight.[5][6] This document moves beyond rote protocols, delving into the causal chemistry behind ionization and fragmentation, thereby empowering researchers to not only replicate but also adapt these methods for robust, reliable analysis.

Foundational Principles: Ionization Technique Selection

The analytical strategy for this compound begins with a critical choice: the ionization method. The molecule's structure—a carboxylic acid with an aromatic core—makes it amenable to several techniques, but the two most pertinent for comprehensive characterization are Electron Ionization (EI) and Electrospray Ionization (ESI). The selection is dictated by the analytical goal.

-

Electron Ionization (EI): This is a high-energy, "hard" ionization technique, typically coupled with Gas Chromatography (GC). The 70 eV electron beam imparts significant internal energy into the molecule, inducing extensive and reproducible fragmentation. This "fragment fingerprint" is invaluable for definitive structural elucidation and for matching against established spectral libraries like those from NIST.[1][2]

-

Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that transfers the analyte from a liquid phase (e.g., from an HPLC) to the gas phase with minimal energy impartation.[6][7] It typically yields the intact pseudomolecular ion ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).[5] This makes ESI the method of choice for sensitive quantification and for analyzing thermally labile or non-volatile compounds. Subsequent fragmentation for structural confirmation is achieved in a controlled manner using tandem mass spectrometry (MS/MS).

Electron Ionization (EI-MS) Workflow and Fragmentation Analysis

EI-MS provides the most detailed structural fingerprint of this compound.

Experimental Protocol: GC-EI-MS

A self-validating protocol for GC-MS requires careful consideration of potential analyte degradation and ensures chromatographic resolution from isomers.

-

Sample Preparation (Derivatization): Due to the polar carboxylic acid group, derivatization is often recommended to improve thermal stability and chromatographic peak shape. Silylation (e.g., using BSTFA to create a trimethylsilyl ester) is a standard and effective approach.[8][9]

-

Step 1: Evaporate 100 µL of the sample extract to dryness under a gentle stream of nitrogen.

-

Step 2: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine (as a catalyst).

-

Step 3: Cap the vial tightly and heat at 70°C for 30 minutes.

-

Step 4: Cool to room temperature before injection. The analyte is now the TMS-ester of this compound.

-

-

GC-MS System & Conditions:

-

Injector: Splitless mode, 250°C.

-

Column: A mid-polarity column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), provides excellent resolution.

-

Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-450.

-

EI Fragmentation Deep Dive

The mass spectrum of underivatized this compound (Molecular Weight: 196.20 g/mol , Formula: C₁₀H₁₂O₄) is characterized by a few dominant, structurally informative fragments.[1][2] The energetic instability of the initial molecular ion drives it to fragment in predictable ways that favor the formation of stable ions.[10]

The primary fragmentation event is the cleavage of the C-C bond between the aromatic ring and the acetic acid side chain (alpha cleavage). This is the weakest non-aromatic bond, and its cleavage leads to the formation of a highly stable, resonance-delocalized cation.

-

Molecular Ion (m/z 196): The [C₁₀H₁₂O₄]⁺• radical cation is observed, confirming the molecular weight.

-

Base Peak (m/z 137): The most abundant ion is the 2,3-dimethoxyphenyl cation ([C₈H₉O₂]⁺). It is formed by the loss of the carboxymethyl radical (•CH₂COOH), which has a mass of 59 Da.[2] The high stability of this fragment explains its dominance in the spectrum.

Caption: Primary EI fragmentation pathway for this compound.

Electrospray Ionization (ESI-MS/MS) Workflow and Analysis

ESI is the premier choice for quantifying this compound in complex liquid matrices, such as plasma or cell culture media, typically using an LC-MS/MS system.

Experimental Protocol: LC-ESI-MS/MS

This protocol is designed for robust performance in both positive and negative ion modes.

-

Sample Preparation: A simple protein precipitation is often sufficient for biological samples.

-

Step 1: To 50 µL of sample (e.g., plasma), add 150 µL of ice-cold acetonitrile containing a suitable internal standard.

-

Step 2: Vortex for 1 minute.

-